1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several heterocyclic rings including a 1,2,4-oxadiazole and a 1,2,4-triazolo[4,3-a]pyridine . These types of structures are often found in compounds with significant biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and the various functional groups attached to them. The 1,2,4-oxadiazole ring contains an oxygen atom and two nitrogen atoms, while the 1,2,4-triazolo[4,3-a]pyridine ring contains three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups provides multiple sites for potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the various functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Balandis et al. (2019) highlights the synthesis of 1,3-disubstituted pyrrolidinone derivatives with various moieties, including triazole, oxadiazole, and thiadiazole, and their tested antibacterial activity against strains like S. aureus and E. coli. The derivatives demonstrated significant antibacterial activity, illustrating the potential of complex heterocyclic compounds in developing new antibacterial agents (Balandis et al., 2019).
Fused Mesoionic Heterocycles
Research on 1,3,4-triazolo[3,2-a]pyridine derivatives by Molina et al. indicates the preparation of mesoionic derivatives and their potential chemical applications. These compounds undergo various reactions, leading to the synthesis of guanidine derivatives and mesoionic compounds, hinting at the versatility of such structures in chemical synthesis and potential drug design (Molina et al., 1984).
Novel Heterocyclic Derivatives
El‐Sayed et al. (2008) focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the pool of bicyclic and monocyclic heterocyclic compounds. These compounds are significant for their potential applications in pharmaceuticals and material science, demonstrating the broad applicability of synthesizing novel heterocyclic compounds (El‐Sayed et al., 2008).
Antimicrobial and Antitumor Activities
Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, leading to substituted pyridine derivatives and bipyrazoles. These compounds were evaluated for their cytotoxic effects against human cell lines, demonstrating the potential of complex heterocyclic compounds in developing new therapies for cancer and microbial infections (Riyadh, 2011).
Future Directions
Properties
IUPAC Name |
1-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-19-16(27-22-10)11-5-4-8-24-13(20-21-14(11)24)9-18-15(25)12-6-3-7-23(2)17(12)26/h3-8H,9H2,1-2H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUCHSCRGZGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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